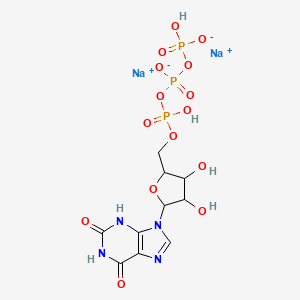

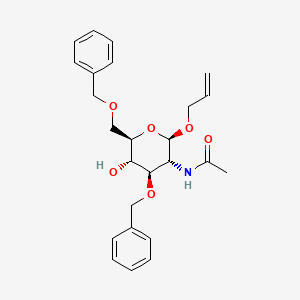

![molecular formula C₁₇H₁₉N₅O₅S B1140971 (2S,3S,5R)-5-(6-氨基嘌呤-9-基)-2-[羟基-(4-甲苯基)磺酰甲基]噁烷-3-醇 CAS No. 6698-29-9](/img/structure/B1140971.png)

(2S,3S,5R)-5-(6-氨基嘌呤-9-基)-2-[羟基-(4-甲苯基)磺酰甲基]噁烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related purine derivatives involves multi-step sequences starting from readily available precursors. For example, derivatives of guanine and 2-aminopurine have been synthesized through sequences involving formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination, followed by coupling with 2-amino-6-chloropurine to produce compounds in good yields (Kim, Lee, & Kim, 2000). This highlights the complexity and the intricacy involved in synthesizing compounds with similar structures.

Molecular Structure Analysis

The molecular structure of compounds related to "(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol" is characterized by specific configurations and stereoisomers, indicative of the importance of stereochemistry in their synthesis. The detailed analysis of molecular structures often involves X-ray diffraction studies to establish the arrangement of atoms within the molecule and their spatial orientation (Hanna, Larson, Robins, & Revankar, 1990).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives encompasses a range of reactions, including acylation, alkylation, and sulfonation, which modify the chemical structure to yield compounds with varied properties. These reactions are pivotal in tailoring the chemical properties of the compounds for specific applications or studies (Nirogi et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of functional groups like sulfonamides influences the solubility and stability of the compounds in various solvents, which is crucial for their practical applications (Marx & Rassat, 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are essential for understanding the behavior of these compounds in biological systems or chemical reactions. The introduction of sulfonamide groups, for instance, significantly impacts the acidity and reactivity of the molecules (Evans, 2007).

科学研究应用

药物产品中的分析方法

该化合物与抗糖尿病药物恩格列净密切相关,化学名称为 (2S,3R,4R,5S,6R)-2-[4-氯-3-[[4-[(3S)-噁烷-3-基]氧苯基]甲基]苯基]-6-(羟甲基)氧杂环己烷-3,4,5-三醇。它通过抑制 SGLT2 蛋白用于治疗 2 型糖尿病,导致低血糖。先进的分析方法用于对药物产品中的恩格列净进行定量分析,确保质量控制。技术包括分光光度法(紫外-可见光)、超高效液相色谱 (UPLC)、高效液相色谱 (HPLC) 和估计人血浆中 EPMA 的方法。分析方法强调准确性、可靠性、精密度、鲁棒性和可再现性,这些都是工业规模分析的关键特性 (Danao,2021)。

药物化学中的合成方法

该化合物还涉及合成药物化学领域,特别是在创建不对称取代的化合物(如 5,7-二羟基香豆素)中。这些化合物对化学家提出了挑战,要求他们开发选择性修饰策略,保持一个羟基完好无损,同时改变另一个羟基。技术已经从非选择性反应发展到更复杂的方法,包括保护基策略和使用 Horner-Wadsworth-Emmons 反应的受控构建。这篇综述重点介绍了这些合成方法在药物候选物合成和天然产物合成中的重要性,提供了自 1921 年以来文献的全面概述,并强调了最近的工作 (Fatykhov 等,2020)。

药理学中的硫酸化过程

催化将硫酸根转移到药物、激素或神经递质上的硫转移酶在类似化合物的代谢中起作用。了解药物和激素的硫酸化,尤其是在人胎儿组织中,至关重要。这篇综述讨论了人胎儿中的硫酸化,并将其速率与成人组织进行了比较。研究结果表明人胎儿肝脏中硫转移酶活性的早期发育和个体间变异性。这种变异性影响硫酸化药物和激素的代谢,这可能对药理学和毒理学产生影响 (Pacifici,2005)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl group on the 3rd carbon of ribose, followed by the addition of a sulfonylmethyl group to the protected ribose. The protected ribose is then coupled with 6-aminopurine to form the nucleoside. The final step involves deprotection of the hydroxyl group to obtain the desired compound.", "Starting Materials": [ "Ribose", "4-methylphenol", "Methanesulfonyl chloride", "6-aminopurine", "Triethylamine", "Diisopropylethylamine", "Tetrahydrofuran", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Protection of the hydroxyl group on the 3rd carbon of ribose using methanesulfonyl chloride and triethylamine in tetrahydrofuran", "Addition of a sulfonylmethyl group to the protected ribose using methanesulfonyl chloride and diisopropylethylamine in tetrahydrofuran", "Coupling of the protected ribose with 6-aminopurine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N-diisopropylethylamine in tetrahydrofuran", "Deprotection of the hydroxyl group using sodium hydroxide in methanol", "Purification of the compound using acid-base extraction with hydrochloric acid and sodium bicarbonate, and drying with sodium sulfate and magnesium sulfate", "Isolation of the compound using column chromatography with ethyl acetate as the eluent" ] } | |

CAS 编号 |

6698-29-9 |

产品名称 |

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |

分子式 |

C₁₇H₁₉N₅O₅S |

分子量 |

421.43 |

IUPAC 名称 |

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |

InChI |

InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1 |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O |

同义词 |

5’-(4-Methylbenzenesulfonate) 2’-Deoxyadenosine; 5’-p-Toluenesulfonate 2’-Deoxyadenosine; 5’-O-Tosyl-2’-deoxyadenosine; _x000B_ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

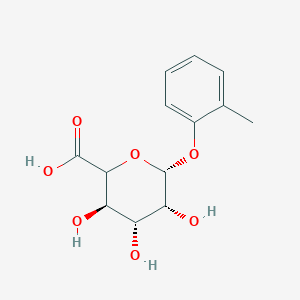

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

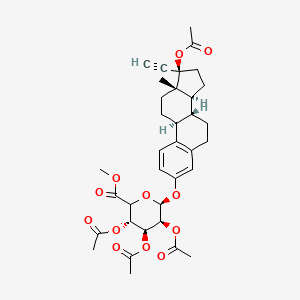

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

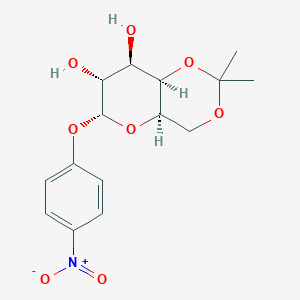

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)